![molecular formula C21H14F2N6O2S B2571334 N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1112348-45-4](/img/no-structure.png)
N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H14F2N6O2S and its molecular weight is 452.44. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis for Antimycobacterial Activity
Compounds with a structure based on imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized for their antimycobacterial activity. These compounds exhibit significant activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. For instance, certain dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides with electron-donating groups on the benzene ring have shown considerable activity against these strains, suggesting their potential in developing new antituberculosis agents (Lv et al., 2017).
Development of Antituberculosis Agents
Another study focused on the synthesis of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, which demonstrated excellent in vitro activity against both drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016). This showcases the potential for structurally related compounds in the treatment of tuberculosis, highlighting the importance of chemical synthesis in discovering new therapeutic agents.
Antiproliferative Activity Against Cancer Cell Lines
Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their antiproliferative effect against various human cancer cell lines. Compounds within this chemical framework showed promising activity, indicating their potential as anticancer agents. This underscores the role of chemical synthesis in oncology research, with specific derivatives demonstrating significant bioactivity (Mallesha et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide involves the reaction of 3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde with N-(3,4-dimethylphenyl)piperazine-1-carboxamide in the presence of a reducing agent and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde", "N-(3,4-dimethylphenyl)piperazine-1-carboxamide", "Reducing agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde and N-(3,4-dimethylphenyl)piperazine-1-carboxamide in a suitable solvent.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Add a catalyst such as palladium on carbon or Raney nickel to the reaction mixture.", "Step 4: Stir the reaction mixture at a suitable temperature and for a suitable time until the desired product is formed.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Número CAS |
1112348-45-4 |
Nombre del producto |
N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide |
Fórmula molecular |
C21H14F2N6O2S |
Peso molecular |
452.44 |
Nombre IUPAC |
5-(3,4-difluorophenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H14F2N6O2S/c1-11-3-2-4-12(7-11)18-25-17(31-28-18)10-32-21-26-19-14(9-24-27-19)20(30)29(21)13-5-6-15(22)16(23)8-13/h2-9H,10H2,1H3,(H,24,27) |
Clave InChI |
TXWAWKBEOOZWCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)
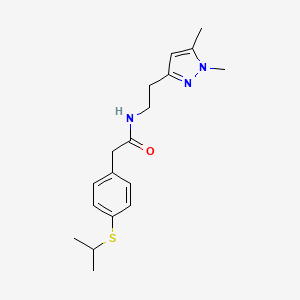
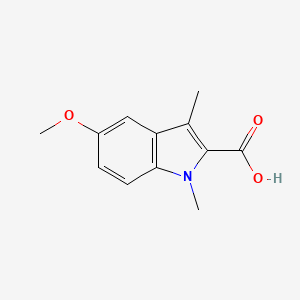

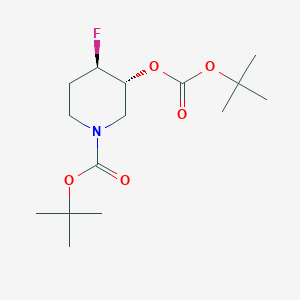
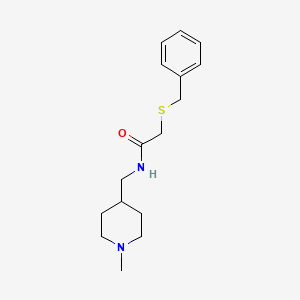
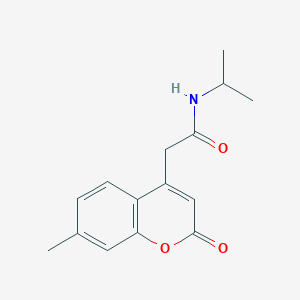

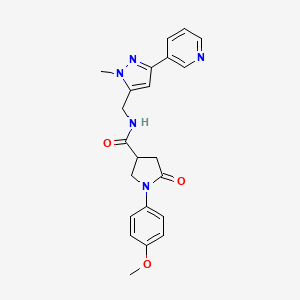
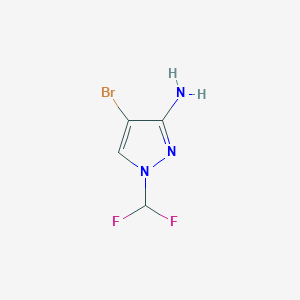
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)

![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)
![N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2571274.png)